molecular formula C11H9NO3 B12359360 methyl 2-oxo-4aH-quinoline-4-carboxylate

methyl 2-oxo-4aH-quinoline-4-carboxylate

Cat. No.: B12359360
M. Wt: 203.19 g/mol
InChI Key: XEWGYNDMSSNSAJ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4aH-quinoline-4-carboxylate is a heterocyclic compound featuring a quinoline backbone with a ketone group at position 2, a methyl ester at position 4, and a partially saturated 4aH ring system.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-oxo-4aH-quinoline-4-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-7H,1H3

InChI Key

XEWGYNDMSSNSAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N=C2C1C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-4aH-quinoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions. This reaction typically proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the quinoline core .

Another approach involves the use of microwave irradiation to promote the cyclization of aniline derivatives with acetaldehyde. This method is advantageous due to its high efficiency and solvent-free conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry principles. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are commonly used to enhance the yield and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-4aH-quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 2-oxo-4aH-quinoline-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-4aH-quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . Additionally, the compound can modulate receptor activity, affecting cellular signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Methyl 2-Oxo-4aH-Quinoline-4-Carboxylate and Analogs (See above for table content.)

Table 2. Key Spectral and Physical Properties

Compound (Reference) IR (cm⁻¹) ^1H NMR (δ, ppm) Melting Point (K)
Pyrrolo-Quinoline Ester () 1731 (CO), 1701 3.65 (OCH₃), 6.95–7.13 398–341
Chloro-Substituted Ester () ~1730 (CO) Not reported Not available
Nitro Derivative () Not reported Not reported Not available

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